Product packaging for 9-Ethyl-9h-carbazole-3-sulfonyl chloride(Cat. No.:CAS No. 24525-01-7)

9-Ethyl-9h-carbazole-3-sulfonyl chloride

Cat. No.: B3254879
CAS No.: 24525-01-7
M. Wt: 293.8 g/mol
InChI Key: WQUYWMJCTZXUSV-UHFFFAOYSA-N
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Description

9-Ethyl-9H-carbazole-3-sulfonyl chloride (CAS 24525-01-7) is a valuable chemical building block in medicinal chemistry and drug discovery research. It serves as a versatile intermediate for the synthesis of various sulfonamide derivatives . These derivatives are central to exploring new therapeutic agents, particularly in oncology, as the carbazole core is a privileged structure in anticancer development . The compound's reactivity allows researchers to create novel molecules for screening against various biological targets. Carbazole derivatives have demonstrated diverse pharmacological actions, influencing key molecular signaling pathways . For instance, related carbazole-based compounds have shown promise in reactivating the p53 tumor suppressor pathway in melanoma cells and inhibiting topoisomerase II in breast and uterine cancer cell lines . Furthermore, sulfonamide-functionalized carbazoles are investigated for their antimicrobial and antifungal activities, providing a tool for developing new treatments against resistant strains . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO2S B3254879 9-Ethyl-9h-carbazole-3-sulfonyl chloride CAS No. 24525-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethylcarbazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-2-16-13-6-4-3-5-11(13)12-9-10(19(15,17)18)7-8-14(12)16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUYWMJCTZXUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 9 Ethyl 9h Carbazole 3 Sulfonyl Chloride

Established Synthetic Pathways for 9-Ethyl-9H-carbazole-3-sulfonyl Chloride

The synthesis of this compound is a multi-step process that hinges on the preparation of the N-ethylated carbazole (B46965) precursor followed by a regioselective sulfonation and subsequent chlorination. This pathway is well-established in chemical literature, particularly in patents and studies focused on carbazole-based derivatives for various applications. google.com

Sulfonation and Chlorosulfonation Reactions

The primary method for introducing the sulfonyl chloride group onto the 9-ethylcarbazole (B1664220) backbone is through direct electrophilic aromatic substitution using a strong sulfonating agent. Chlorosulfonic acid (ClSO₃H) is a commonly employed reagent that accomplishes both sulfonation and chlorination in a single step, a process known as chlorosulfonation.

The reaction mechanism is a classic electrophilic aromatic substitution. masterorganicchemistry.com The electrophile, which is effectively a protonated sulfur trioxide species (HSO₃⁺) or a related highly reactive intermediate derived from chlorosulfonic acid, attacks the electron-rich carbazole ring. masterorganicchemistry.com The reaction is typically performed by adding 9-ethylcarbazole to an excess of chlorosulfonic acid at a controlled low temperature, often around 0 °C. After the substitution reaction is complete, the mixture is carefully quenched, for instance by pouring it onto ice, which precipitates the sulfonyl chloride product. A Chinese patent describes the synthesis of 9-ethylcarbazole-3-sulfonyl chloride for the preparation of carbazole sulfonamide derivatives, referencing a procedure from the Journal of Medicinal Chemistry. google.com

Precursor Synthesis: N-Alkylation of Carbazole to 9-Ethylcarbazole

The essential precursor for the target compound is 9-ethylcarbazole. Its synthesis is most commonly achieved through the N-alkylation of carbazole. A widely cited laboratory method involves the reaction of carbazole with an ethylating agent, such as ethyl bromide or diethyl sulfate (B86663), in the presence of a base. orgsyn.orgtubitak.gov.tr Typically, carbazole is treated with potassium hydroxide (B78521) (KOH) in a solvent like acetone (B3395972) at room temperature, followed by the addition of the ethylating agent. tubitak.gov.tr This method selectively alkylates the nitrogen at the 9-position, yielding 9-ethylcarbazole in high yields. An alternative procedure uses sodium hydroxide pellets and diethyl sulfate in acetone. orgsyn.org

Industrial-scale production may employ different strategies. A patent describes a process where the potassium salt of carbazole is first prepared by reacting it with potassium hydroxide or potassium carbonate, which is then ethylated with an ethyl halide or diethyl sulfate. google.com Another distinct synthetic route, not starting from carbazole itself, involves a multi-step process beginning with the chlorination of cyclohexanone, reaction with N-ethyl aniline, cyclization to form 9-ethyl-tetrahydrocarbazole, and subsequent dehydrogenation with a catalyst like Palladium on carbon (Pd/C) to yield 9-ethylcarbazole. google.comgoogle.com

Table 1: Comparison of Synthetic Routes to 9-Ethylcarbazole

MethodStarting MaterialsReagents & ConditionsKey FeaturesReference
Direct N-AlkylationCarbazole, Ethyl BromidePotassium hydroxide, Acetone, Room temperatureCommon lab-scale method, high selectivity and yield. tubitak.gov.tr
Direct N-AlkylationCarbazole, Diethyl SulfateSodium hydroxide, Acetone, Room temperatureAlternative ethylating agent, effective for lab synthesis. orgsyn.org
Dehydrogenation RouteCyclohexanone, N-ethyl anilineMulti-step: Chlorination, cyclization, dehydrogenation (e.g., Pd/C catalyst, ~200 °C)Alternative industrial process, avoids direct use of carbazole as starting material. google.comgoogle.com
Phase Transfer CatalysisCarbazole, Ethyl ChlorideSodium hydroxide, Chlorobenzene (solvent), Triethylamine (B128534) (catalyst), 100 °CAn industrial method with high yield, but longer reaction time. google.com

Regioselectivity in Sulfonation of Carbazole Derivatives

The substitution pattern in electrophilic reactions of carbazole is dictated by the electronic properties of the heterocyclic ring and its substituents. The nitrogen atom in the carbazole ring system donates its lone pair of electrons into the aromatic system, increasing the electron density, particularly at the 3, 6, and 1 positions. The N-ethyl group at the 9-position is an electron-donating group, which further activates the ring towards electrophilic attack.

In the sulfonation of 9-ethylcarbazole, the substitution occurs with high regioselectivity at the 3-position (and the equivalent 6-position). This preference is attributed to the carbocation intermediate formed upon attack at the C-3 position being more stable than the intermediates formed from attack at other positions (C-1, C-2, or C-4). This stability arises from a more effective delocalization of the positive charge across the aromatic system, including the nitrogen atom. Studies on other reactions, such as the Scholl reaction, also confirm that in N-alkyl carbazoles, new carbon-carbon bonds are preferentially formed at the C3 and C4 positions, underscoring the inherent reactivity of these sites. nih.gov

Optimization of Reaction Conditions and Yields

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. For the chlorosulfonation step, temperature control is paramount. The reaction is highly exothermic, and maintaining a low temperature (e.g., 0–5 °C) is crucial to minimize the formation of side products, such as disulfonated carbazoles or decomposition products.

The stoichiometry of the reagents is another critical factor. A significant excess of chlorosulfonic acid is generally used to serve as both the reagent and the reaction solvent, ensuring the reaction goes to completion. The duration of the reaction and the method of product isolation also play a role in the final yield and purity. Optimization studies for the synthesis of related carbazole derivatives have demonstrated that factors like catalyst choice, base, solvent, and temperature are all interdependent variables that must be fine-tuned to maximize the efficiency of the synthetic process. researchgate.net

Alternative Synthetic Routes and Methodological Advancements

While the direct chlorosulfonation of 9-ethylcarbazole is the established pathway, modern organic synthesis offers several alternative methods for the preparation of sulfonyl chlorides that could potentially be adapted for this specific molecule. These advancements often focus on using milder reagents and improving safety and efficiency.

One such approach involves the oxidation of sulfur-containing precursors. For example, methods have been developed for the synthesis of sulfonyl chlorides from sulfonyl hydrazides using N-halosuccinimides (NCS or NBS). nih.gov This transformation is typically rapid, clean, and proceeds in high yield at room temperature. nih.gov Another strategy is the oxidative chlorination of thiols or disulfides. rsc.org Recent developments in this area include the use of reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination, which has been successfully implemented in continuous flow systems. rsc.org Continuous flow technology offers enhanced safety by controlling exothermicity and allows for high space-time yields, representing a significant methodological advancement for this class of reactions. rsc.org While not yet specifically reported for this compound, these methods represent promising avenues for future synthetic exploration.

Handling and Purification Techniques in Laboratory Synthesis

Sulfonyl chlorides are reactive compounds that are sensitive to moisture, which can hydrolyze them to the corresponding sulfonic acids. Therefore, their synthesis and handling should be conducted under anhydrous conditions, and exposure to atmospheric moisture should be minimized.

The purification of this compound typically begins after the reaction is quenched in ice water, leading to the precipitation of the crude product. google.com The solid is then collected by filtration and washed thoroughly with water to remove residual acid. Further purification can be achieved by recrystallization from a suitable organic solvent. For related carbazole derivatives, ethanol (B145695) or ethanol/water mixtures have been used effectively. orgsyn.org For more challenging separations or to achieve very high purity, chromatographic techniques are employed. A patent related to the synthesis of carbazole sulfonamides mentions the use of Vacuum Liquid Chromatography (VLC) for purification. google.com Standard flash column chromatography on silica (B1680970) gel is also a common and effective method for purifying sulfonyl chlorides and their precursors in a laboratory setting. nih.gov The purity and structure of the final product and its intermediates are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Transformations and Reactivity Studies of 9 Ethyl 9h Carbazole 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions with Amines: Formation of Carbazole (B46965) Sulfonamides

The reaction of 9-Ethyl-9H-carbazole-3-sulfonyl chloride with primary and secondary amines is a cornerstone of its chemical utility, leading to the formation of a diverse range of N-substituted carbazole sulfonamides.

Amidation and Sulfonamide Coupling Strategies

The synthesis of carbazole sulfonamides from this compound is typically achieved through a standard amidation or sulfonamide coupling reaction. In a common procedure, the sulfonyl chloride is reacted with an appropriate amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. google.com For instance, the reaction with 3,4-dimethoxyaniline (B48930) in dimethylformamide (DMF) with triethylamine (B128534) as the base yields the corresponding N-(3,4-dimethoxyphenyl)-9-ethylcarbazole-3-sulfonamide. google.com

This methodology has been employed to synthesize a wide array of carbazole sulfonamide derivatives by varying the amine component. Examples include the preparation of N-(3,4,5-trimethoxyphenyl)-9-ethylcarbazole-3-sulfonamide and N-(2,4-dimethoxyphenyl)-9-ethylcarbazole-3-sulfonamide. google.com These reactions are generally efficient, providing the desired products in good yields.

In some cases, multi-step synthetic sequences are utilized to introduce additional functionality. For example, 3-amino-9-ethylcarbazole (B89807) can be reacted with bromoacetyl bromide to form an intermediate, which is then coupled with various substituted benzofuran-1,2,4-triazoles to produce complex carbazole derivatives. mdpi.com

Influence of Substituents on Reaction Kinetics and Product Yields

Steric hindrance around the amino group can also play a crucial role. Bulky substituents on the amine may slow down the reaction or necessitate more forcing conditions to achieve a good yield. The choice of solvent and base is also critical in optimizing the reaction conditions for different substituted amines.

Reactions with Hydroxyl-Containing Nucleophiles: Formation of Sulfonic Esters

While less commonly reported in the readily available literature compared to reactions with amines, this compound is expected to react with hydroxyl-containing nucleophiles such as alcohols and phenols to form the corresponding sulfonic esters. This reaction would typically be carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group, thereby increasing its nucleophilicity. The resulting sulfonic esters could serve as valuable intermediates for further synthetic transformations.

Explorations in Electrophilic Aromatic Substitution on the Carbazole Nucleus

The carbazole ring system is susceptible to electrophilic aromatic substitution. The positions most prone to substitution are typically the 3, 6, and 1 positions. The presence of the ethyl group on the nitrogen atom and the sulfonyl chloride group at the 3-position will influence the regioselectivity of further electrophilic substitution reactions.

Nitration is a common electrophilic aromatic substitution reaction. For example, the nitration of 9-ethylcarbazole (B1664220) with nitric acid in 1,2-dichloroethane (B1671644) at low temperatures yields 3-nitro-9-ethylcarbazole with high regioselectivity. tubitak.gov.tr The presence of the sulfonyl chloride group at the 3-position would likely direct incoming electrophiles to other positions on the carbazole nucleus, such as the 6-position or one of the positions on the unsubstituted benzene (B151609) ring.

Halogenation, another key electrophilic substitution, can also be performed on the carbazole core. For instance, 3,6-dibromo-9-ethylcarbazole (B1268581) can be prepared by the bromination of 9-ethylcarbazole. orgsyn.org

Other Functionalization and Coupling Reactions

The carbazole scaffold can be further functionalized using various modern cross-coupling reactions. While direct coupling reactions with this compound are not extensively documented, related carbazole derivatives are frequently employed in such transformations.

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. It involves the reaction of a haloarene or triflate with an organoboron compound, catalyzed by a palladium complex. masterorganicchemistry.com This reaction has been used to synthesize a variety of biaryl compounds and has been applied to carbazole derivatives to introduce aryl or other organic fragments. researchgate.netrsc.org For instance, the Suzuki-Miyaura coupling of 3,6-dibromo-9-ethylcarbazole with methylmagnesium bromide has been used to synthesize 9-ethyl-3,6-dimethylcarbazole. orgsyn.org

The Heck reaction, which couples an unsaturated halide with an alkene in the presence of a palladium catalyst, is another important C-C bond-forming reaction. masterorganicchemistry.comwikipedia.org This reaction has been used to create fluorene (B118485) derivatives containing carbazole units. nih.gov An excited-state palladium-catalyzed migratory Mizoroki–Heck reaction has also been developed for the C2-alkenylation of carbohydrates using carbazole-containing alkenes. acs.org

Electrochemical Reactivity and Reduction Mechanisms of Sulfonyl Chlorides

The electrochemical behavior of carbazole and its derivatives has been a subject of interest due to their potential applications in optoelectronic devices. researchgate.netmagtech.com.cn The electrochemical oxidation of carbazole and 9-ethylcarbazole proceeds via an ECE mechanism, where the initial step is the removal of one electron to form a reactive cation radical. This is followed by a deprotonation-coupling reaction to form a dimer, which can be further oxidized. ccspublishing.org.cn

The electrochemical properties of carbazole derivatives are influenced by the nature and position of substituents on the carbazole ring. researchgate.net The oxidation of 3,6-disubstituted-9-phenylcarbazoles has been found to be reversible, with the potential affected by the types of substituents present. researchgate.net

Aryl sulfonyl chlorides can be reduced to the corresponding thiols or disulfides using various chemical reducing agents. tandfonline.comtaylorfrancis.comgoogle.comresearchgate.netorganic-chemistry.org For example, a TiCl4/Sm system can reduce arylsulfonyl chlorides to diaryl disulfides. tandfonline.com Catalytic reduction using a palladium catalyst under hydrogen pressure has also been reported for the conversion of aryl sulfonyl chlorides to aryl thiols. taylorfrancis.comgoogle.com

The electrochemical reduction of sulfonyl chlorides is also a feasible transformation. The specific reduction potential and mechanism for this compound would depend on the experimental conditions, such as the solvent and electrolyte used.

Data Tables

Table 1: Examples of Sulfonamide Derivatives from this compound

Amine ReactantProduct NameReference
3,4-DimethoxyanilineN-(3,4-dimethoxyphenyl)-9-ethylcarbazole-3-sulfonamide google.com
3,4,5-TrimethoxyanilineN-(3,4,5-trimethoxyphenyl)-9-ethylcarbazole-3-sulfonamide google.com
2,4-DimethoxyanilineN-(2,4-dimethoxyphenyl)-9-ethylcarbazole-3-sulfonamide google.com
5-Chloro-2,4-dimethoxyanilineN-(5-chloro-2,4-dimethoxyphenyl)-9-ethylcarbazole-3-sulfonamide google.com
3-Chloro-4-methoxyanilineN-(3-chloro-4-methoxyphenyl)-9-ethylcarbazole-3-sulfonamide google.com

Table 2: Key Coupling Reactions Involving Carbazole Derivatives

Reaction TypeReactantsCatalyst/ReagentsProduct TypeReference
Suzuki-Miyaura Coupling3,6-Dibromo-9-ethylcarbazole, Methylmagnesium bromideNickel catalyst9-Ethyl-3,6-dimethylcarbazole orgsyn.org
Suzuki-Miyaura Coupling2-Bromonitrobenzene, Arylboronic esterPd(PPh3)3, K2CO32-Nitrobiphenyl derivative
Heck Reaction9,9-bis(4'-iodophenyl)fluorene, N-vinylcarbazoleNot specifiedFluorene derivative with carbazole unit nih.gov
Migratory Mizoroki-Heck1-Bromosugar, Carbazole-containing alkeneExcited-state Pd catalystC2-alkenylated carbohydrate acs.org

Investigation of Intermediates in Electrochemical Reduction Processes

Detailed research findings on the electrochemical reduction of this compound are limited. However, based on analogous systems, a proposed pathway and the expected intermediates can be outlined. The investigation would typically involve dissolving the compound in an aprotic solvent containing a supporting electrolyte and subjecting it to a range of electrochemical potentials.

The data from such an investigation can be summarized in a table format, outlining the key electrochemical parameters and the identified species.

Table 1: Postulated Electrochemical Reduction Data for this compound

ParameterPostulated Value/SpeciesTechnique of Observation
Reduction Potential (Ep,c1) Typically in the range of -0.5 to -1.5 V vs. SCECyclic Voltammetry (CV)
Intermediate 1 9-Ethyl-9H-carbazole-3-sulfonyl radical (9-Et-Cbz-SO2•)Electron Paramagnetic Resonance (EPR) Spectroscopy, Spectroelectrochemistry
Intermediate 2 9-Ethyl-9H-carbazole-3-sulfinate anion (9-Et-Cbz-SO2-)Cyclic Voltammetry (CV), Spectroelectrochemistry (UV-Vis)
Final Product (in situ) 9-Ethyl-9H-carbazole-3-sulfinateIsolation after controlled potential electrolysis
Mechanism Dissociative Electron Transfer (likely)Analysis of CV data (e.g., scan rate dependence)

Note: The potential values are illustrative and can vary significantly based on experimental conditions such as the solvent, electrolyte, and electrode material.

Further detailed studies employing techniques like in-situ spectroelectrochemistry would be necessary to definitively identify the absorption spectra of the radical and anionic intermediates and to measure their lifetimes. The electron-donating nature of the N-ethylcarbazole group is expected to influence the reduction potential, potentially making it more negative compared to sulfonyl chlorides with electron-withdrawing substituents. The stability of the carbazole-based radical and anionic intermediates would also be a key area of investigation, as the extensive conjugation of the carbazole ring system could play a significant role in delocalizing the charge or the unpaired electron, thereby affecting their reactivity and subsequent reaction pathways.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Property Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 9-Ethyl-9H-carbazole-3-sulfonyl chloride, a suite of NMR experiments, including ¹H, ¹³C, and two-dimensional correlation techniques, provides a complete picture of the molecular framework.

The ¹H NMR spectrum is used to identify the number and environment of protons in the molecule. The presence of the 9-ethyl group is confirmed by a characteristic triplet and quartet pattern. The triplet, found upfield, corresponds to the methyl (-CH₃) protons, while the quartet, at a slightly downfield chemical shift, represents the methylene (B1212753) (-CH₂) protons adjacent to the nitrogen atom. uobaghdad.edu.iq The aromatic region of the spectrum is more complex. The sulfonyl chloride group is a strong electron-withdrawing group, which significantly influences the chemical shifts of the protons on the substituted benzene (B151609) ring, causing them to shift downfield compared to the unsubstituted ring.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The signals for the ethyl group carbons are found in the aliphatic region. The twelve aromatic carbons of the carbazole (B46965) core will appear in the downfield aromatic region. The carbon atom directly bonded to the sulfonyl chloride group (C-3) would be expected to show a significant downfield shift due to the strong deshielding effect of the substituent. Analysis of ¹H and ¹³C NMR data from closely related structures, such as 9-ethyl-9H-carbazole and its derivatives, helps in assigning the observed signals. nih.govmdpi.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is extrapolated from known spectra of 9-ethyl-carbazole derivatives and general substituent effects.

¹H NMR
Protons Expected Chemical Shift (δ, ppm) Multiplicity
Ethyl -CH₃ ~1.4 Triplet (t)
Ethyl -CH₂ ~4.4 Quartet (q)

¹³C NMR

Carbons Expected Chemical Shift (δ, ppm)
Ethyl -CH₃ ~14
Ethyl -CH₂ ~38
Carbazole Aromatic C 108 - 142

To unambiguously assign the proton and carbon signals, especially within the complex aromatic region, two-dimensional NMR techniques are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton is attached to which carbon in the aromatic rings and the ethyl group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the substitution pattern. For instance, correlations would be expected from the methylene protons of the ethyl group to the adjacent quaternary carbons of the carbazole ring (C-4a, C-4b). Importantly, HMBC would show correlations from protons on the carbazole ring (e.g., H-2 and H-4) to the carbon atom bearing the sulfonyl chloride group (C-3), confirming its position. These techniques are standard for characterizing complex carbazole derivatives. beilstein-journals.orgresearchgate.net

Vibrational Spectroscopy (FTIR) for Functional Group Identificationnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The FTIR spectrum of this compound would exhibit several characteristic absorption bands.

The presence of the aromatic carbazole core is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. uobaghdad.edu.iq The aliphatic C-H stretching of the ethyl group appears in the 3000-2850 cm⁻¹ range. libretexts.org The most diagnostic peaks for this molecule are those belonging to the sulfonyl chloride group. Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively. A further characteristic band for the S-Cl stretch is typically observed in the 500-650 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 2970 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
Sulfonyl S=O Asymmetric Stretch 1375 - 1400 Strong
Sulfonyl S=O Symmetric Stretch 1180 - 1195 Strong
C-N Stretch 1220 - 1340 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₂ClNO₂S), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The calculated monoisotopic molecular weight is approximately 293.03 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and sulfur (³²S, ³³S, ³⁴S isotopes).

Electron ionization (EI) would induce predictable fragmentation pathways. Key expected fragments would include:

Loss of a chlorine radical to give the [M-Cl]⁺ ion.

Loss of the entire sulfonyl chloride group to give the 9-ethyl-carbazole cation.

Cleavage of the ethyl group, showing a prominent peak for the carbazole-3-sulfonyl chloride cation [M-C₂H₅]⁺ or the 9H-carbazole-3-sulfonyl chloride cation [M-C₂H₄]⁺.

Fragmentation of the parent 9-ethyl-carbazole structure is also expected. nist.govnist.gov

Table 3: Predicted Mass Spectrometry Fragments

m/z (for ³⁵Cl, ³²S) Identity
293.03 [M]⁺
258.03 [M-Cl]⁺
228.02 [M-SO₂Cl]⁺ (9-ethyl-carbazolyl cation)
195.11 [9-ethyl-9H-carbazole]⁺

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The carbazole moiety is a well-known chromophore. mdpi.com In a solvent like tetrahydrofuran (B95107) (THF), 9-ethyl-carbazole derivatives typically exhibit strong absorption bands in the UV region. These absorptions correspond to π-π* electronic transitions within the conjugated carbazole ring system. researchgate.net

For this compound, one would expect to see characteristic absorption maxima similar to other 3-substituted carbazoles. Typically, these include a strong absorption band around 290-300 nm and another set of bands between 320-350 nm. mdpi.com The substitution of the strongly electron-withdrawing sulfonyl chloride group at the C-3 position, a position involved in the conjugation pathway, can lead to shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in molar absorptivity compared to the parent 9-ethyl-carbazole. This can also introduce intramolecular charge transfer (ICT) character to some of the electronic transitions, where electron density moves from the electron-rich carbazole nitrogen to the electron-deficient sulfonyl-substituted ring upon photoexcitation.

Table 4: Typical UV-Vis Absorption Maxima for 9-Ethyl-Carbazole Derivatives Data based on published spectra for related compounds. mdpi.comresearchgate.net

Transition Type Approximate λₘₐₓ (nm)
π-π* ~295

X-ray Crystallography for Solid-State Structural Characterization

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining a single crystal of a reactive intermediate like a sulfonyl chloride can be challenging, analysis of closely related, stable crystalline derivatives of 9-ethyl-carbazole provides a clear model for the expected solid-state structure.

For example, crystal structures of compounds like 9-Ethyl-9H-carbazole-3-carbaldehyde researchgate.netnih.gov and 3-bromo-9-ethyl-9H-carbazole nih.gov have been reported. These studies confirm that the tricyclic carbazole ring system is essentially planar. The ethyl group is attached to the nitrogen atom and typically protrudes from this plane. The substituent at the 3-position lies within the plane of the carbazole ring system. An X-ray structure of this compound would precisely define the geometry of the C-S bond and the S-Cl and S=O bond lengths and angles, providing ultimate confirmation of the molecule's structure and conformation in the solid state.

Table 5: Representative Crystallographic Data for a 9-Ethyl-9H-carbazole Analog (9-Ethyl-9H-carbazole-3-carbaldehyde) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.6523 (10)
b (Å) 8.2312 (6)
c (Å) 13.8005 (12)
β (°) 104.387 (1)
Volume (ų) 1172.10 (17)

Electrochemical Techniques for Redox Behavior Analysis

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data regarding the electrochemical analysis of this compound. While the electrochemical properties of numerous other carbazole derivatives have been extensively studied, demonstrating their redox activity, specific studies on the sulfonyl chloride variant were not found.

Cyclic Voltammetry (CV) Studies of Oxidation and Reduction Processes

No specific cyclic voltammetry data for this compound is available in the reviewed scientific literature. In principle, CV would be used to determine the oxidation and reduction potentials of the molecule. The carbazole moiety is known to be electrochemically active and typically undergoes oxidation. The electron-withdrawing nature of the sulfonyl chloride group at the 3-position would be expected to make this oxidation more difficult (occur at a higher potential) compared to unsubstituted 9-ethyl-carbazole. However, without experimental data, the precise potentials and the reversibility of these processes remain undetermined.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Properties

No specific Electrochemical Impedance Spectroscopy studies for this compound were found in the public domain. EIS is a powerful technique for investigating the properties of electrode-electrolyte interfaces and the charge transfer kinetics of electrochemical systems. For this compound, EIS could provide insights into the resistance and capacitance at the electrode surface, which is crucial for applications in electronic devices. Typically, these studies involve modeling the impedance data with an equivalent electrical circuit to quantify the charge transfer resistance.

Thermal Analysis (TGA) for Thermal Stability Assessment

There is no specific Thermogravimetric Analysis (TGA) data available for this compound in the researched literature. TGA is employed to measure the thermal stability of a compound by monitoring its mass change as a function of temperature. Such analysis would determine the decomposition temperature of the compound, a critical parameter for its potential use in materials science, particularly for applications requiring high thermal stability like organic electronics. While carbazole itself is known for high thermal stability, the specific influence of the 9-ethyl and 3-sulfonyl chloride substituents has not been experimentally reported via TGA.

Research Trajectories and Functional Explorations of 9 Ethyl 9h Carbazole 3 Sulfonyl Chloride Derivatives in Materials Science

Organic Electronics and Optoelectronic Materials

The carbazole (B46965) moiety, particularly when functionalized, is a cornerstone in the design of materials for organic electronics due to its excellent charge-transporting properties and high photoluminescence efficiency. nih.gov Derivatives of 9-Ethyl-9H-carbazole-3-sulfonyl chloride are integral to the development of a range of optoelectronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Derivatives of 9-Ethyl-9H-carbazole are widely utilized in the fabrication of organic light-emitting diodes (OLEDs). tubitak.gov.tr The carbazole unit is a well-known hole-transporting and electron-blocking material, making it a valuable component in the emissive and charge-transport layers of OLEDs. researchgate.net For instance, carbazole sulfonamide derivatives, which can be synthesized from 9H-carbazole-3-sulfonyl chloride, have been developed as small molecule tubulin inhibitors with potential applications in creating antineoplastic drugs, showcasing the versatility of this chemical backbone. google.com While direct studies on this compound in OLEDs are specific, related derivatives like 9-ethyl-9H-carbazole-3-carbaldehyde are known intermediates for creating luminescent compounds. researchgate.net The sulfonyl chloride group provides a reactive site for attaching various functional groups to the carbazole core, allowing for the fine-tuning of electronic properties necessary for efficient OLED performance.

In the realm of organic field-effect transistors (OFETs), new materials based on indolo[3,2-b]carbazole (B1211750) have demonstrated high hole mobility. rsc.org These complex structures, which can be built upon functionalized carbazole precursors, show that modifying the carbazole backbone is a key strategy for developing high-performance organic semiconductors for OFETs. rsc.org

Development of Hole-Transporting Materials

Carbazole and its derivatives are fundamental in the creation of hole-transporting materials (HTMs) for electronic devices, including perovskite solar cells and OLEDs. rsc.orgelsevierpure.commdpi.comktu.edu The rigid and highly stable carbazole moiety, when incorporated into molecules like triphenylamine (B166846), can significantly improve thermal and morphological stability. researchgate.net

Researchers have synthesized novel HTMs by conjugating different carbazole or triphenylamine derivatives to a central 4-(9H-carbazol-9-yl)triphenylamine core. mdpi.com These materials exhibit high glass transition temperatures (Tg) and good thermal stability, which are crucial for the longevity and performance of OLED devices. mdpi.comresearchgate.net Cross-linkable HTMs based on carbazole have also been developed, which can be thermally polymerized to form films resistant to organic solvents, enhancing the stability of perovskite solar cells. rsc.org The synthesis of these advanced HTMs often involves precursor molecules that allow for the strategic placement of functional groups, a role for which this compound is well-suited.

A study on arylamine-based compounds with a carbazole moiety for perovskite solar cells highlights the importance of designing novel HTMs to achieve high power conversion efficiencies. ktu.edu The primary function of these materials is to efficiently extract and transport positive charges from the perovskite layer to the electrode. ktu.edu

Table 1: Properties of Selected Carbazole-Based Hole-Transporting Materials

Material Glass Transition Temp. (Tg) Application Key Finding Reference
HTM 3a-c 148-165 °C OLEDs Showed good thermal stability and enhanced device efficiencies compared to standard HTMs. mdpi.com mdpi.com
V1205 N/A Perovskite Solar Cells Cross-linkable HTM that forms solvent-resistant films, leading to good device stability and efficiency. rsc.org rsc.org
Indolo[3,2-b]carbazole derivatives N/A OFETs Achieved a high hole mobility of 0.22 cm²/V·s. rsc.org rsc.org

| Di(9-ethyl-9h-carbazol-3-yl)amine-based compounds | N/A | Perovskite Solar Cells | Designed as p-type semiconductors to improve power conversion efficiency. ktu.edu | ktu.edu |

Exploration in Organic Photovoltaics

In the field of organic photovoltaics (OPVs), carbazole-based polymers have emerged as promising electron-donating materials. rsc.org The unique properties of the carbazole core are leveraged in various photovoltaic materials. mdpi.com Copolymers containing 2,7-disubstituted carbazole units have been a particular focus, with research aimed at designing materials for high-efficiency solar cells. rsc.org By creating donor-acceptor copolymers, researchers have achieved power conversion efficiencies of up to 6%, with theoretical efficiencies potentially reaching 10%. rsc.org

The synthesis of these polymers often starts from functionalized carbazole monomers. The sulfonyl chloride group on the this compound molecule provides a versatile handle to introduce polymerizable groups or to link the carbazole unit to other moieties, thereby tuning the polymer's bandgap and improving solar light harvesting. rsc.org

Design of Nonlinear Optical (NLO) Materials

Carbazole derivatives are also investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical switches, data storage, and modulators. researchgate.netdu.ac.ir The electronic structure of organic materials, with their π-electron conjugations, can lead to significant NLO effects. du.ac.irjhuapl.edu

Research on a synthesized carbazole derivative, 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, demonstrated high NLO properties, suggesting its potential for use in optoelectronic devices. du.ac.ir The third-order NLO susceptibility of polymers based on carbazole derivatives has also been measured, showing large values that are desirable for all-optical devices. researchgate.net The combination of carbazole derivatives with nano-silver has been shown to significantly enhance the third-order NLO susceptibility due to surface plasmon resonance effects. rsc.org The this compound scaffold allows for the synthesis of derivatives with tailored electronic properties to maximize these NLO effects.

Table 2: Nonlinear Optical Properties of a Carbazole Derivative

Compound Measurement Technique Key NLO Property Potential Application Reference
9-hexyl-9H-carbazole-3,6-dicarboxaldehyde Z-scan Saturation absorption, thermal-lensing effect Optoelectronics, eye protectors, mode-locking devices du.ac.ir
Poly(N-vinylcarbazole) (PVK) Degenerate four-wave mixing Large third-order NLO susceptibility (χ³) Optical switches, telecommunications, data storage researchgate.net

| (E)-2-(4-([2,2′:6′,2′′-terpyridine]-4′-yl)styryl)-9-hexyl-9H-carbazole (L) with nano-Ag | N/A | Large two-photon absorption (TPA) cross-section | N/A | rsc.org |

Polymer Chemistry and Conductive Materials

The versatility of the carbazole core extends deeply into polymer chemistry, where it is used to create a wide array of functional and conductive polymers. mdpi.comnih.gov

Synthesis of Carbazole-Based Polymers and Copolymers

The synthesis of carbazole-based polymers and copolymers is a significant area of research, driven by the demand for new materials in electronics and other high-tech applications. mdpi.comnih.gov Poly(N-vinylcarbazole) (PVK) is a well-known commercial polymer derived from carbazole and was the first photoconductive polymer discovered. mdpi.com It finds use as a thermoconductive material and in OLEDs. mdpi.com

More advanced polymers are synthesized from functionalized carbazole monomers. For example, methacrylate (B99206) monomers with pendant carbazole groups have been copolymerized with oxadiazole-containing monomers to create random copolymers with tunable hole drift mobilities for electroluminescent applications. nih.gov The synthesis of such specialized monomers can be facilitated by starting with a reactive precursor like this compound. The sulfonyl chloride group can be transformed into various other functional groups, such as sulfonamides or esters, which can then be further modified to include polymerizable units like methacrylates. google.com

For example, carbazole-based aldehydes have been used as starting points for multi-step syntheses to create oxetane-functionalized monomers, which are then polymerized via cationic ring-opening polymerization. rsc.org This demonstrates the synthetic pathways available from functionalized carbazoles to produce complex polymer architectures.

Electrochemical Polymerization Studies

The carbazole moiety is well-known for its ability to undergo electrochemical polymerization, forming conductive and electroactive polymers. researchgate.netjournalajacr.com This process typically involves the oxidative coupling between carbazole units, primarily at the 3- and 6-positions. The resulting polymers possess conjugated backbones, which are responsible for their electronic and optical properties.

Research on analogous carbazole derivatives demonstrates that electrochemical polymerization can be performed in a reaction medium containing the monomer and a supporting electrolyte, such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF4) in acetonitrile (B52724) (ACN). journalajacr.com The polymerization is often achieved by repeatedly cycling the potential on a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass). researchgate.netjournalajacr.com The N-ethyl group in this compound enhances the solubility of the monomer in organic solvents, facilitating the polymerization process. The sulfonyl group, while not directly participating in the polymerization, can influence the polymer's properties, such as adhesion to the electrode surface and its subsequent electrochemical behavior.

Copolymerization is another strategy employed to fine-tune the properties of the resulting materials. researchgate.net For instance, copolymerizing a carbazole derivative with another electroactive monomer can yield a material with enhanced capacitive behavior compared to its homopolymers. researchgate.net The characterization of these polymer films often involves techniques like cyclic voltammetry (CV), Fourier-transform infrared (FTIR) spectroscopy, and scanning electron microscopy (SEM). researchgate.netjournalajacr.com

Table 1: Properties of a Polymer Film Based on a Related Carbazole Derivative Data derived from studies on poly(2-(9H-carbazol-9-yl) acetic acid). journalajacr.com

PropertyValue
Method of Polymerization Oxidative Electropolymerization
Weight Average Molecular Weight (Mw) 130,900 g/mol
Conductivity ~4.3 x 10⁻² S/cm
Solubility Soluble in DMSO, THF, NMP, DMAC
Electrochromic Behavior Green in oxidized state, high transmittance in neutral state

Exploration in Ion-Exchange Materials and Surfactants

Derivatives of this compound are promising candidates for the development of specialized ion-exchange materials and surfactants. The key to this application lies in the conversion of the sulfonyl chloride group into a sulfonic acid or a sulfonate salt. This transformation introduces a hydrophilic, ionic head group to the otherwise lipophilic carbazole structure.

For surfactant applications, the molecule must possess both a hydrophilic and a lipophilic part. By attaching a long alkyl chain to the nitrogen at the 9-position (in place of the ethyl group), the lipophilicity of the molecule can be significantly increased. A prime example is 9-pentadecyl-9H-carbazole-3-sulfonic acid sodium salt, where the long pentadecyl chain serves as the lipophilic tail and the sodium sulfonate group acts as the hydrophilic head. Such amphiphilic molecules can form micelles in solution and are useful as stabilizers in colloidal systems.

Table 2: Surfactant Properties of a Functionalized Carbazole Sulfonate Derivative Based on data for 9-Pentadecyl-9H-carbazole-3-sulfonic acid sodium salt.

FeatureDescriptionApplication Relevance
Lipophilic Component Long pentadecyl chain at the 9-positionIncreases lipophilicity, enabling micelle formation.
Hydrophilic Component Sodium sulfonate group at the 3-positionEnhances ionic conductivity and water interaction.
Primary Applications Surfactants, stabilizers for colloidal systems, ionic liquids.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions. researchgate.netnih.gov Derivatives of this compound are excellent building blocks for such assemblies due to their distinct structural features. The planar, aromatic carbazole ring system is prone to π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. researchgate.net

Furthermore, the sulfonyl chloride group can be readily converted into sulfonamides by reacting it with primary or secondary amines. The resulting sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor and acceptor. This ability to form strong, directional hydrogen bonds allows for the programmed assembly of molecules into higher-order structures like tapes, sheets, or helical columns. researchgate.net The combination of π-π stacking from the carbazole core and hydrogen bonding from the sulfonamide functionality can lead to robust and well-defined supramolecular architectures. researchgate.netnih.gov The self-assembly process enables the construction of novel materials from the bottom up, with potential applications in nanotechnology and functional materials. nih.govcsic.es

Sensor Development and Chemical Sensing Applications

The inherent photophysical and electrochemical properties of the carbazole nucleus make its derivatives suitable for sensor development. researchgate.net The fluorescence and redox potential of the carbazole unit are sensitive to its local chemical environment. By modifying the this compound molecule, it is possible to create chemosensors that signal the presence of specific analytes.

The sulfonyl chloride group can be reacted with a variety of receptor units designed to bind specific ions or molecules. Upon binding of the target analyte to the receptor, the electronic structure of the entire molecule is perturbed, leading to a detectable change in its fluorescence (e.g., quenching, enhancement, or a shift in wavelength) or a shift in its oxidation/reduction potential. researchgate.net Cyclic voltammetry is a widely used technique to study the redox properties of these molecules and their potential as electrochemical sensors. researchgate.net The derivatization at the nitrogen atom and the sulfonyl chloride group allows for fine-tuning of both the sensing selectivity and the signaling mechanism. researchgate.netresearchgate.net

Energy Storage Applications

Conducting polymers derived from carbazole monomers are the subject of significant research for energy storage applications. researchgate.net As discussed in section 5.2.2, derivatives of this compound can be electropolymerized to form thin, electroactive films. These films can store charge through redox reactions (pseudocapacitance) or by forming an electrical double layer at the electrode-electrolyte interface.

The resulting polycarbazole films can be used as electrode materials in supercapacitors and batteries. Research on analogous polycarbazole systems has shown that these materials can exhibit significant capacitive behavior, which is crucial for high-power energy storage. researchgate.net The ability to form copolymers allows for the optimization of material properties, such as capacitance, conductivity, and cycling stability, for energy storage systems. researchgate.net While research may focus on various derivatives, the fundamental capability of the carbazole unit to form stable, redox-active polymers underpins its potential in this field.

Fluorescent Probes and Derivatization Reagents for Analytical Applications

The carbazole scaffold is known for its strong fluorescence, making it an excellent fluorophore. this compound can be utilized as a derivatization reagent to introduce this fluorescent tag onto other molecules for analytical detection. The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols.

This reactivity allows the 9-ethyl-9H-carbazole-3-sulfonyl moiety to be covalently attached to a wide range of target molecules, including proteins, peptides, and other biomolecules that contain free amine groups. Once tagged, these molecules can be detected and quantified with high sensitivity using fluorescence spectroscopy. This makes the compound a valuable tool in bioanalytical chemistry and diagnostics. The ethyl group at the 9-position helps maintain solubility and reduces quenching effects that can occur with an N-H bond. researchgate.net The resulting sulfonamide linkage is stable, ensuring the integrity of the fluorescently labeled conjugate during analysis.

Research Trajectories and Functional Explorations of 9 Ethyl 9h Carbazole 3 Sulfonyl Chloride Derivatives in Biological and Medicinal Chemistry

Anticancer and Antitumor Activity Investigations

The quest for novel and effective anticancer agents has led researchers to explore the potential of 9-Ethyl-9H-carbazole-3-sulfonyl chloride derivatives. Studies have revealed their promising antitumor properties, operating through various cellular mechanisms.

Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest

A significant focus of research has been the ability of these carbazole (B46965) derivatives to induce programmed cell death, or apoptosis, in cancer cells. One related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated a strong capacity to trigger apoptosis in melanoma cells. nih.gov This process is often mediated by the activation of caspases, a family of proteases crucial for the execution of apoptosis. nih.gov Studies have shown that treatment with ECCA leads to a significant increase in the levels of cleaved Caspase-3, Caspase-9, and PARP, all hallmarks of apoptosis. nih.gov In one study, ECCA increased apoptosis in UACC62 melanoma cells from 3.8% in the control group to 43.6% at a 5 µM concentration. nih.gov

Furthermore, these derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.gov The tumor suppressor protein p53 plays a pivotal role in this process, as its activation can lead to cell cycle arrest, allowing for DNA repair or, if the damage is too severe, initiating apoptosis. nih.govresearchgate.net

Targeting Specific Pathways (e.g., p53 pathway)

A key mechanism underlying the anticancer activity of these carbazole derivatives is the reactivation of the p53 tumor suppressor pathway. nih.gov In many cancers, including a high percentage of human melanomas, the p53 protein is wild-type but functionally inactivated. nih.govnih.gov Compounds like ECCA have been shown to enhance the phosphorylation of p53 at Ser15, a critical step in its activation. nih.gov Activated p53 then transcriptionally upregulates target genes that mediate apoptosis and cell cycle arrest. nih.govnih.gov The importance of this pathway is highlighted by the observation that knocking down or deleting p53 in melanoma cells significantly diminishes the apoptotic and senescence-inducing effects of ECCA. nih.gov

Tubulin Inhibition Studies

Certain carbazole sulfonamide derivatives have been identified as potent anti-mitotic agents that function by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton. nih.govgoogle.com Microtubules, formed from tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and ultimately apoptosis. A patent for carbazole sulfonamide derivatives describes them as small-molecule tubulin inhibitors with significant anti-tumor activity in vitro and in vivo against breast and liver cancer models, with the advantage of having low toxicity. google.com

Antimicrobial and Antiviral Activity Studies

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial and viral infections.

Evaluation Against Bacterial and Fungal Species

Carbazole derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govresearchgate.net They have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. lmaleidykla.ltnih.gov For instance, some synthesized carbazole derivatives exhibited potent inhibitory activities against different bacterial strains, including a multidrug-resistant clinical isolate, and one fungal strain with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/ml. nih.gov

The structural modifications of the carbazole scaffold play a crucial role in determining the antimicrobial potency. For example, the introduction of bromo, cyano, and iodo groups into the carbazole ring has been shown to influence its antibacterial activity. lmaleidykla.lt Specifically, 3-cyano-9H-carbazole and 3-iodo-9H-carbazole were found to be more active against Bacillus subtilis than the reference drug amoxicillin. lmaleidykla.lt Similarly, certain carbazole derivatives tethered with oxyethylamino moieties have shown good antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, E. coli, and Candida albicans. ijper.org

Compound/Derivative TypeTarget Organism(s)Key Findings
9-Ethyl-9H-carbazole derivatives with aminoguanidine, dihydrotriazine, etc.Various bacteria (including multidrug-resistant) and fungiPotent inhibition with MICs of 0.5–2 µg/ml for the most active compounds. nih.gov
Halogenated and cyano-substituted 9H-carbazolesBacillus subtilis, Escherichia coliStronger activity against B. subtilis than amoxicillin; 1,3,6-tribromo-9H-carbazole active against E. coli. lmaleidykla.lt
Carbazole tethered oxyethylamino derivativesS. aureus, B. subtilis, E. coli, C. albicansGood antimicrobial activity with MICs ranging from 25 to 510 µg/ml. ijper.org
Pyrano[3,2-c]carbazole derivativesP. aeruginosa, S. aureusOne derivative showed good activity against P. aeruginosa, superior to penicillin. nih.gov

Research into Anti-SARS-CoV-2 Agents

The global COVID-19 pandemic spurred research into new antiviral agents, and carbazole derivatives have emerged as a promising area of investigation. mdpi.com A series of novel N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles were synthesized and evaluated for their potential to inhibit SARS-CoV-2. mdpi.comnih.govresearchgate.net

Molecular docking studies have been instrumental in this research, predicting the binding affinities of these derivatives to key viral proteins, including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). mdpi.comresearchgate.net These proteins are essential for viral replication and entry into host cells. Several synthesized derivatives exhibited strong binding scores against these targets, in some cases comparable or even superior to existing drugs like lopinavir (B192967) and remdesivir. mdpi.com For example, compounds 9e, 9h, 9i, and 9j showed notable binding affinities against Mpro, the spike glycoprotein, and RdRp. mdpi.comresearchgate.net While these computational findings are promising, further in vitro and in vivo studies are necessary to validate their therapeutic potential.

Derivative ClassSARS-CoV-2 TargetKey Findings from Docking Studies
N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazolesMain Protease (Mpro), Spike Glycoprotein, RdRpStrong binding affinities, with some compounds showing better or equivalent scores to lopinavir. mdpi.comresearchgate.net
Cyclic sulfonamide derivativesSARS-CoV-2One compound showed robust inhibitory activity (IC50 = 0.88 µM) and a high selectivity index. nih.gov
1,2,3-Triazole-benzofused molecular conjugatesSARS-CoV-2 and Omicron Spike ProteinsOne compound demonstrated high inhibitory potency (IC50 ~75 nM) against both variants. mdpi.com

Anti-inflammatory Potential

Carbazole-derived compounds have been consistently reported to possess anti-inflammatory properties. echemcom.comechemcom.com The structural versatility of the carbazole ring allows for modifications that can modulate this activity. Research has shown that derivatives of 9-ethyl-9H-carbazole and related structures can act as potent anti-inflammatory agents.

One study synthesized novel carbazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. niscpr.res.in In this research, certain synthesized compounds demonstrated significant reductions in inflammation over time when compared to the standard drug, diclofenac (B195802) sodium. Specifically, compounds designated as 4a (4-((E)-2-(9H-carbazole-9-carboylimino)ethyl)phenyl formate) and 4f were identified as being particularly potent. niscpr.res.in The study suggested that the presence of an electron-releasing group on the associated benzene (B151609) ring enhances the anti-inflammatory potency. niscpr.res.in

Another line of research involved the synthesis of N-phenylacetamide-functionalized carbazoles and methyl-2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9H-carbazol-2-yl)propanoates. echemcom.com The anti-inflammatory activity of these compounds was assessed using the in vitro egg albumin denaturation method, which is a model for protein denaturation in inflammatory processes. Several of these compounds exhibited excellent anti-inflammatory activity, indicating their potential to stabilize proteins and mitigate inflammatory responses. echemcom.com

Table 1: Selected Carbazole Derivatives with Notable Anti-inflammatory Activity
Compound/SeriesAssay/Model UsedKey FindingReference
Novel carbazole derivatives (e.g., 4a, 4f)Carrageenan-induced rat paw edemaFound to be potent anti-inflammatory agents, comparable to diclofenac sodium. niscpr.res.in
N-phenylacetamide-functionalized carbazolesEgg albumin denaturation methodDemonstrated excellent in vitro anti-inflammatory activity. echemcom.com

Other Biological Activities and Mechanistic Research

Beyond general anti-inflammatory effects, derivatives of the 9-ethyl-9H-carbazole scaffold have been investigated for a range of more specific biological actions, including antioxidant effects, enzyme inhibition, and potential applications in neurodegenerative diseases.

Oxidative stress is a key pathological factor in numerous diseases, and compounds with antioxidant capabilities are of significant therapeutic interest. researchgate.net Carbazole derivatives are recognized for their potential to scavenge free radicals and reduce oxidative stress.

A study focused on a series of 9-ethyl-9H-carbazole-hydrazone conjugates to investigate their in vitro antioxidant activity. echemcom.comechemcom.com The results showed that conjugates featuring a halogen-substituted aromatic moiety had a notable reducing potential. Specifically, fluorinated derivatives were effective against the oxidation of non-fluorescent 2',7'-dichlorofluorescein (B58168). The position of the substituent was also found to be important, as meta-substituted conjugates displayed higher activity against 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radicals. echemcom.comechemcom.com

Another investigation into 9-ethyl-9H-carbazole hydrazone derivatives assessed their radical scavenging activity in both cell-free and cell-based assays. researchgate.net The study found that these compounds possessed radical scavenging abilities of varying potencies. The derivative (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)benzonitrile) 3r was identified as the most active compound, exhibiting both strong radical scavenging activity and neuroprotective effects against damage induced by amyloid-β. researchgate.net

Table 2: Antioxidant Activity of 9-Ethyl-9H-carbazole Derivatives
Compound SeriesAssay MethodKey FindingReference
9-Ethyl-9H-carbazole-hydrazone conjugatesDPPH radical scavenging; 2',7'-dichlorofluorescein oxidationHalogen-substituted (especially meta-substituted) derivatives showed significant antioxidant potential. echemcom.comechemcom.com
9-Ethyl-9H-carbazole hydrazone derivativesCell-free and cell-based radical scavenging assaysCompound 3r was the most potent radical scavenger. researchgate.net

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Inhibiting these enzymes is a primary mechanism for many anti-inflammatory drugs. While carbazole derivatives are known for their anti-inflammatory properties, specific research targeting the dual inhibition of COX and LOX by derivatives of this compound is an emerging area.

The development of dual COX/LOX inhibitors is a significant strategy to create safer anti-inflammatory agents with potentially fewer gastrointestinal and cardiovascular side effects compared to selective COX inhibitors. nih.govmdpi.com Research into various heterocyclic scaffolds has yielded compounds with dual inhibitory profiles. For instance, studies on indolizine (B1195054) and N-methylsulfonyl-indole derivatives have identified potent COX-2 inhibitors. nih.govmdpi.com While these are not carbazole-based, they highlight the broader medicinal chemistry effort to target these enzymes. A recent study synthesized a novel series of benzofuran-based carbazole derivatives and performed molecular docking against selected SARS-CoV-2 proteins, demonstrating the adaptability of the carbazole scaffold for targeting specific enzymes. mdpi.com This suggests that tailored synthesis of 9-ethyl-9H-carbazole derivatives could yield potent and selective COX/LOX inhibitors, though specific data on this activity remains a focus for future research.

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target drugs, and carbazole derivatives have emerged as a promising class of compounds. nih.govnih.gov Their therapeutic potential stems from their ability to address several pathological hallmarks of AD, including amyloid-β (Aβ) aggregation and cholinergic dysfunction. nih.govepa.gov

Research on N-alkyl carbazole derivatives has shown their ability to interfere with Aβ aggregation. nih.gov Molecular docking and in vitro experiments revealed that these compounds could increase the levels of soluble, non-toxic forms of Aβ. The substitution on the nitrogen atom of the carbazole ring with a bulky group appears to be important for enhancing the neuroprotective activity of these derivatives. nih.gov

In a related study, 9-ethyl-9H-carbazole hydrazone derivatives were found to significantly protect neuronal PC12 cells from damage induced by amyloid-β, highlighting their neuroprotective potential. researchgate.net The compound (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)benzonitrile) 3r was particularly effective. researchgate.net Furthermore, other research has focused on synthesizing 2,3,4,9-tetrahydro-1H-carbazole derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. epa.gov By inhibiting AChE, these compounds can help alleviate the cognitive decline associated with AD. Specifically, an amino derivative (3 ), a methylamino derivative (4 ), and a butyl nitro derivative (17 ) were identified as selective AChE inhibitors. epa.gov

Table 3: Potential Applications of Carbazole Derivatives in Alzheimer's Disease Research
Compound SeriesMechanism of ActionKey FindingReference
N-Alkyl carbazole derivativesInhibition of Amyloid-β (Aβ) aggregationInterferes with Aβ fibrillization; bulky N-substituents enhance neuroprotection. nih.gov
9-Ethyl-9H-carbazole hydrazone derivativesNeuroprotection against Aβ-induced damageProtected neuronal cells from Aβ toxicity. Compound 3r was most active. researchgate.net
2,3,4,9-Tetrahydro-1H-carbazole derivativesAcetylcholinesterase (AChE) inhibitionAmino, methylamino, and butyl nitro derivatives were found to be selective AChE inhibitors. epa.gov

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of 9-ethyl-9H-carbazole, SAR studies have helped to optimize their therapeutic potential across different biological targets. echemcom.comnih.gov

Key SAR findings for carbazole derivatives include:

Substitution and Anti-inflammatory Activity : The presence of an electron-releasing group on an associated benzene ring has been shown to increase the anti-inflammatory potency of carbazole derivatives. niscpr.res.in

Substitution and Antioxidant Activity : In the case of 9-ethyl-9H-carbazole-hydrazone conjugates, the introduction of halogen substituents on the aromatic moiety enhances antioxidant activity. echemcom.comechemcom.com The position of these substituents is also crucial, with meta-substituted conjugates showing greater efficacy in scavenging DPPH radicals. echemcom.comechemcom.com

Substitution and Cytotoxicity : For 9-ethyl-9H-carbazole hydrazone derivatives, compounds bearing two halogen groups on the phenyl ring were found to have notable cytotoxic activity. researchgate.net

Substitution and Antibacterial Activity : Although outside the primary scope of this article, it is noteworthy that for general carbazole derivatives, substitutions at the C-3 and C-6 positions of the carbazole ring have been found to yield better antibacterial activity compared to substitutions at C-2 and C-7. lmaleidykla.lt

N-Alkylation and Neuroprotection : In the context of Alzheimer's disease research, the substitution on the nitrogen atom of the carbazole core with a bulky group is a key factor in increasing the neuroprotective activity of the resulting derivatives. nih.gov

These SAR insights are invaluable for the rational design of new, more potent, and selective therapeutic agents based on the 9-ethyl-9H-carbazole scaffold.

Theoretical and Computational Studies of 9 Ethyl 9h Carbazole 3 Sulfonyl Chloride and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and optimized geometry of molecules. By calculating the electron density, DFT methods can accurately predict molecular properties.

For carbazole (B46965) derivatives, DFT calculations are routinely employed to understand their structural parameters. For instance, studies on related compounds like 3,6-diiodo-9-ethyl-9H-carbazole have utilized DFT to calculate bond lengths, bond angles, and dihedral angles. researchgate.net These calculations often show excellent correlation with experimental data obtained from X-ray crystallography. researchgate.net In one study, the optimized molecular structure of a 1,3-bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol derivative was obtained using the B3LYP/6-311++G(d,p) method, confirming the experimentally determined structure. researchgate.net DFT also helps in understanding the effects of substituents on the carbazole core. The electron-withdrawing nature of a sulfonyl chloride group at the C-3 position is expected to influence the charge distribution across the carbazole ring system, a phenomenon that can be precisely modeled by DFT. nih.gov Calculations on similar structures have shown that substituents can alter the planarity and N-C bond lengths within the carbazole framework. nih.govresearchgate.net

Parameter Significance in DFT Studies Example Finding for Carbazole Derivatives
Bond Lengths Predicts the distance between two bonded atoms.In 9-ethyl-9H-carbazole-3-carbaldehyde, N-C bond lengths in the central ring differ, reflecting the electron-withdrawing properties of the aldehyde group. nih.gov
Bond Angles Determines the angle between three connected atoms.Theoretical calculations for 3,6-diiodo-9-ethyl-9H-carbazole show good agreement with experimental X-ray data. researchgate.net
Dihedral Angles Describes the rotation around a bond, defining the molecule's 3D shape.In a substituted ethyl 2-phenyl-9-phenyl-sulfonyl-9H-carbazole-3-carboxylate, the dihedral angle between the carbazole system and the sulfur-bonded benzene (B151609) ring was found to be 79.98 (11)°. nih.gov
Aromaticity Quantifies the stability of cyclic, planar molecules with delocalized pi-electrons.The Harmonic Oscillator Model of Aromaticity (HOMA) index, calculated via DFT, can show the influence of substituents on the π-electron system of the carbazole rings. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This makes it an invaluable tool for predicting and interpreting photophysical properties, such as UV-Vis absorption and photoluminescence (PL) spectra.

Carbazole derivatives are known for their interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net TD-DFT calculations can elucidate the nature of electronic transitions. For example, in 9-phenyl-9H-carbazole-based luminophores, TD-DFT has been used to calculate vertical excitation energies and analyze the character of these transitions. mdpi.com These studies often distinguish between local excitations (LE), typically π–π* transitions within the carbazole moiety, and intramolecular charge transfer (ICT) transitions, where electron density moves from a donor part of the molecule (like the carbazole) to an acceptor part. mdpi.com The solvent environment, which can significantly impact photophysical properties, is often modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com

Property Computational Approach Typical Findings for Carbazole Derivatives
UV-Vis Absorption TD-DFT calculation of vertical excitation energies at the optimized ground state (S0) geometry.Calculations for 9-phenyl-9H-carbazole derivatives attribute absorption bands to spin-allowed π–π* local excitations and weaker ICT transitions. mdpi.com
Photoluminescence TD-DFT optimization of the first excited state (S1) geometry.Emission properties can be attributed to LE or ICT states, with calculations helping to verify the origin of observed fluorescence or phosphorescence. mdpi.com
Excitation Energy Calculated as the energy difference between the ground and excited states.Helps predict the wavelength (λmax) of maximum absorption and emission.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential inhibitors of biological targets like enzymes and receptors.

Derivatives of 9-ethyl-9H-carbazole have been explored for various therapeutic applications, and molecular docking has been instrumental in these investigations. For example, novel N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles were docked against key proteins of the SARS-CoV-2 virus, including the Main Protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). tdl.orgmdpi.com The results revealed strong binding affinities, suggesting these compounds could obstruct the function of the viral proteins. tdl.orgmdpi.com Docking studies identify the specific amino acid residues involved in the interaction, highlighting the roles of hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govmdpi.com

Table: Molecular Docking Results for 9-Ethyl-9H-carbazole Derivatives against SARS-CoV-2 Proteins

Compound Derivative Target Protein Binding Score (kcal/mol) Interacting Amino Acid Residues (Example for Mpro) Reference
Derivative 9cMpro (PDB: 6LU7)-8.92THR24, ASN119, GLY143, HIS41, MET49 tdl.orgmdpi.com
Derivative 9iMpro (PDB: 6LU7)-8.87Not specified tdl.orgmdpi.com
Derivative 9bMpro (PDB: 6LU7)-8.83Not specified tdl.orgmdpi.com
Derivative 9hRdRp (PDB: 6M71)-8.10Not specified tdl.orgmdpi.com
Derivative 9iRdRp (PDB: 6M71)-8.01Not specified tdl.orgmdpi.com
Derivative 9eSpike Glycoprotein-6.69Not specified tdl.orgmdpi.com

Note: Lower binding energy scores indicate stronger, more favorable binding interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy, shape, and distribution of these orbitals are crucial for determining a molecule's chemical reactivity and electronic properties.

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter that reflects the chemical activity of the molecule. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. In carbazole derivatives, FMO analysis shows how different substituents affect these orbitals. For a 3-benzothiazole-9-ethyl carbazole, DFTB (Density Functional Tight-Binding) calculations revealed the distribution of the HOMO and LUMO. nih.gov For many carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO may be distributed over an electron-accepting substituent, facilitating charge transfer upon excitation. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For carbazole derivatives, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net A study on 3,6-diiodo-9-ethyl-9H-carbazole demonstrated that while non-relativistic DFT calculations could predict most chemical shifts, relativistic calculations (using the zeroth-order regular approximation) were necessary for carbons directly bonded to heavy atoms like iodine to achieve good agreement with experimental data. researchgate.net Similarly, theoretical IR spectra can be calculated by determining the vibrational frequencies of the optimized molecular structure. Comparing the calculated frequencies with experimental IR data helps in assigning specific vibrational modes to the observed absorption bands. researchgate.net

Supramolecular Interaction Studies

Supramolecular chemistry involves the study of interactions between molecules. Computational methods, often combined with experimental crystal structure data, can be used to analyze and quantify non-covalent interactions like hydrogen bonds, π-π stacking, and C-H⋯π interactions. These forces are critical in determining the packing of molecules in the solid state and in molecular recognition processes.

In the crystal structure of a derivative, ethyl 2-phenyl-9-phenyl-sulfonyl-9H-carbazole-3-carboxylate, analysis revealed that molecules form inversion dimers linked by weak C-H⋯O hydrogen bonds. nih.gov These dimers are further connected by C-H⋯π and π-π stacking interactions, with centroid-to-centroid distances ranging from 3.5042 to 3.888 Å, creating a three-dimensional supramolecular network. nih.gov For other carbazole derivatives, π–π stacking interactions are noted as being responsible for their fluorescence and phosphorescence properties at room temperature. nih.gov Hirshfeld surface analysis is another computational tool used to map and visualize intermolecular contacts in crystal lattices, providing quantitative insights into these weak interactions.

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Strategies

The reactivity of the sulfonyl chloride group is central to the derivatization of 9-Ethyl-9H-carbazole-3-sulfonyl chloride. The most common approach involves its reaction with primary or secondary amines to form sulfonamides. cbijournal.com Future research is focused on expanding the library of derivatives by employing novel and more efficient synthetic methodologies.

Key future directions include:

Exploring Diverse Coupling Partners: Beyond simple amines, future strategies will likely involve coupling the sulfonyl chloride with a wider range of nucleophiles, such as phenols, thiols, and organometallic reagents, to create sulfonate esters and other novel structures. This expands the accessible chemical space for discovering new functionalities.

Advanced Catalytic Methods: The application of modern catalytic systems, including metal-catalyzed cross-coupling reactions, could enable previously inaccessible transformations. nih.gov For instance, developing catalytic methods for the direct conversion of the sulfonyl chloride to other functional groups would be a significant advancement.

One-Pot and Multicomponent Reactions: Designing one-pot syntheses that start from precursors like 3-amino-9-ethylcarbazole (B89807) and proceed through a diazotization-sulfonylation sequence to directly yield functional sulfonamides can improve efficiency and reduce waste. researchgate.net Similarly, multicomponent reactions involving the carbazole (B46965) scaffold can rapidly generate molecular complexity. researchgate.net Research into synthesizing pyrimidine (B1678525) derivatives from 3-acetyl-9-ethyl carbazole highlights the potential for building complex heterocyclic systems. researchgate.net

Green Chemistry Approaches: A shift towards more environmentally benign synthesis is crucial. This includes using greener solvents, avoiding hazardous reagents, and employing catalytic rather than stoichiometric reagents. cbijournal.com For example, developing methods that utilize stable sulfur dioxide surrogates and aqueous conditions for sulfonyl chloride synthesis represents a safer and more scalable approach. researchgate.net

A study on the synthesis of benzofuran-based carbazole derivatives illustrates a typical multi-step derivatization process starting from 9-ethyl-carbazole-3-amine, a close relative of the sulfonyl chloride. mdpi.com

Table 1: Synthesis of Benzofuran-Based Carbazole Derivatives

Step Reactants Reagents/Conditions Product
1 9-ethyl carbazole-3-amine, bromoacetyl bromide Dichloromethane, Pyridine 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide
2 Substituted salicylaldehydes, ethyl chloroacetate Potassium carbonate, DMF Substituted ethyl benzofuran-2-carboxylates
3 Benzofuran triazole, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide Dichloromethane, K₂CO₃, KI Benzofuran-tethered triazolylcarbazoles

Data sourced from MDPI. mdpi.com

This table demonstrates a common synthetic pathway where the core carbazole structure is elaborated through sequential reactions to build complex, potentially bioactive molecules. mdpi.com

Advanced Material Design and Functionalization

The inherent photophysical and electronic properties of the carbazole nucleus make it a highly attractive building block for advanced materials. researchgate.netmdpi.com Functionalization via the 3-sulfonyl chloride position allows for the fine-tuning of these properties for specific applications, particularly in organic electronics. mdpi.com

Future research in this area is focused on:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials for phosphorescent OLEDs and as thermally activated delayed fluorescence (TADF) emitters. mdpi.com Future work will involve designing and synthesizing novel sulfonamide or sulfonate derivatives of 9-ethylcarbazole (B1664220) to achieve higher quantum efficiencies, better color purity, and longer operational lifetimes. The goal is to create materials with high triplet energy to effectively host phosphorescent emitters.

Photovoltaics and Solar Cells: The carbazole moiety acts as an excellent hole-transporting material due to its electron-rich nature. mdpi.com Derivatization at the C-3 position can be used to modulate the HOMO/LUMO energy levels, enhancing charge separation and transport efficiency in organic solar cells. Future designs will explore linking the carbazole sulfonamide core to various acceptor units to create novel donor-acceptor materials for photovoltaic applications.

Redox-Active Polymers: New monomers can be designed from this compound for polymerization. These polymers could have applications in energy storage, such as in high-voltage lithium-ion batteries, by leveraging the reversible redox process of the carbazole core.

Chemosensors: The fluorescent properties of the carbazole ring can be harnessed to develop chemosensors. By attaching specific receptor units to the sulfonyl group, it is possible to design molecules that exhibit a change in fluorescence upon binding to a target analyte, such as metal ions.

Targeted Therapeutic Agent Development

The carbazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and antimicrobial agents. nih.govresearchgate.netnih.gov The hybridization of the carbazole core with a sulfonamide group has proven to be a fruitful strategy in the discovery of new therapeutic agents. sciprofiles.com

Future research directions in this domain include:

Anticancer Agents: Carbazole derivatives have shown potent antiproliferative activity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov A notable derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), was found to reactivate the p53 pathway in melanoma cells, demonstrating significant and selective tumor growth inhibition. nih.govnih.gov Future work will focus on synthesizing novel carbazole sulfonamides to target specific cancer-related pathways, such as tubulin polymerization or protein kinases, with improved efficacy and reduced drug resistance. nih.govresearchgate.net

Antiviral Agents: Recently, derivatives of 9-ethylcarbazole have been investigated as potential inhibitors of SARS-CoV-2. mdpi.com Molecular docking studies have identified compounds with strong binding affinities to key viral proteins like the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). mdpi.com This provides a strong foundation for the rational design of new antiviral drugs based on the 9-ethylcarbazole-3-sulfonyl scaffold.

Antimicrobial and Antifungal Agents: The carbazole nucleus is a component of various compounds with demonstrated activity against bacteria and fungi. nih.govmdpi.com Future efforts will involve synthesizing libraries of 9-ethyl-9H-carbazole-3-sulfonamide derivatives and screening them against a broad spectrum of pathogenic microbes to identify new lead compounds.

Neuroprotective Agents: Some carbazole derivatives have shown affinity for serotonin (B10506) receptors, suggesting potential applications in treating central nervous system (CNS) disorders. mostwiedzy.pl Further derivatization could lead to compounds with improved blood-brain barrier penetration and selectivity for specific neurological targets.

Table 2: Molecular Docking Scores of Carbazole Derivatives Against SARS-CoV-2 Proteins

Compound Mpro (6LU7) (kcal/mol) Spike Glycoprotein (6WPT) (kcal/mol) RdRp (6M71) (kcal/mol)
9b -8.83 -6.43 N/A
9c -8.92 N/A N/A
9d N/A -6.38 N/A
9e -8.77 -6.69 -7.61
9f N/A -6.41 N/A
9g N/A N/A -7.62
9h -8.76 -6.54 -8.10
9i -8.87 -6.44 -8.01
9j -8.85 -6.56 -7.54

Data represents the binding affinities of novel benzofuran-tethered triazolylcarbazoles. Sourced from MDPI. mdpi.com

Exploration of New Mechanistic Insights

While many carbazole derivatives show promising biological activity, a deep understanding of their precise mechanisms of action is often lacking. Future research must prioritize elucidating these mechanisms to enable rational drug design and predict potential toxicities.

Key areas for future mechanistic exploration are:

Target Identification and Validation: For derivatives showing potent biological effects, identifying the specific molecular target is paramount. While computational docking can predict targets, experimental validation through techniques like direct kinase assays, thermal shift assays, and affinity chromatography is essential. nih.gov For example, while some carbazole sulfonamides were predicted to target tubulin, further studies suggested a different mechanism of action. nih.gov

Pathway Analysis: Once a target is identified, understanding the downstream effects on cellular signaling pathways is the next step. This involves techniques like Western blotting to probe for changes in protein phosphorylation (e.g., AKT, c-RAF) and real-time PCR to analyze changes in gene expression, as has been done for some carbazole-pyrazole hybrids. nih.gov The discovery that ECCA induces apoptosis by reactivating the p53 pathway is a prime example of successful mechanistic elucidation. nih.gov

Polypharmacology: Many drugs interact with multiple targets, a phenomenon known as polypharmacology. This can lead to enhanced efficacy or unexpected side effects. Future studies should investigate the multi-targeting potential of 9-ethylcarbazole derivatives, as has been explored for compounds targeting the human serotonin transporter at both allosteric and competitive sites. nih.gov

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational and experimental methods is a powerful strategy for accelerating the discovery and optimization of new molecules derived from this compound. This synergistic approach allows for a more efficient exploration of chemical space and a deeper understanding of structure-activity relationships (SAR).

Future research will increasingly rely on this synergy:

Iterative Design-Synthesis-Test Cycles: Computational tools can be used to design virtual libraries of derivatives and predict their properties (e.g., binding affinity, ADMET profiles). mdpi.com The most promising candidates are then synthesized and experimentally tested. The results of these tests are then used to refine the computational models, creating an iterative cycle that leads to more potent and selective compounds.

Advanced Molecular Modeling: Beyond simple docking, more sophisticated techniques like molecular dynamics (MD) simulations can provide insights into the stability of ligand-receptor complexes and the conformational changes they induce over time. nih.govnih.gov These simulations can help validate docking poses and provide a more dynamic picture of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of a series of derivatives with their biological activity, QSAR models can be built to predict the activity of unsynthesized compounds. This can guide the design of new derivatives with enhanced properties. The combination of synthesis, biological evaluation, and computational analysis represents the modern paradigm for developing novel therapeutic agents and functional materials. mdpi.comnih.gov

Q & A

Q. What are the critical safety protocols for handling 9-Ethyl-9H-carbazole-3-sulfonyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity before use. Remove gloves without touching the outer surface to avoid contamination, and dispose of them according to hazardous waste guidelines. Wear flame-retardant antistatic clothing and a full-body chemical suit .
  • Ventilation: Work in a well-ventilated fume hood to prevent inhalation of vapors or aerosols.
  • Storage: Keep containers tightly sealed in a dry, ventilated area. Store upright to prevent leakage, and avoid proximity to ignition sources .
  • Spill Management: Collect spills using a vacuum or broom, place in a sealed container, and dispose of as hazardous waste. Avoid environmental release .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

  • Precursor Selection: Start with 9-Ethylcarbazole (purity >99%), as impurities can hinder sulfonation. Use chlorosulfonic acid under controlled stoichiometry .
  • Reaction Conditions: Conduct sulfonation at 0–5°C to minimize side reactions (e.g., over-sulfonation). Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase.
  • Purification: Isolate the product via column chromatography (silica gel, gradient elution) and recrystallize from dichloromethane/hexane mixtures. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR in CDCl₃ to confirm the ethyl group (δ ~1.4 ppm for CH₃, δ ~4.3 ppm for CH₂) and sulfonyl chloride moiety (no direct proton signal; inferred via neighboring substituents) .
  • IR Spectroscopy: Identify the S=O stretch at ~1360–1180 cm⁻¹ and C-Cl stretch at ~580 cm⁻¹ .
  • Mass Spectrometry: Employ high-resolution ESI-MS to verify the molecular ion peak [M+H]⁺ at m/z 280.03 (calculated for C₁₄H₁₃ClNO₂S) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement of 9-Ethyl-9H-carbazole derivatives?

Methodological Answer:

  • Software Tools: Use SHELXL for refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. Validate results with the CIF check tool in PLATON .
  • Data Quality: Ensure a data-to-parameter ratio >10 to avoid overfitting. For example, in monoclinic systems (space group P2₁/n), collect high-resolution data (e.g., θ > 25°) to achieve R₁ < 0.05 .
  • Twinning Analysis: Apply the Hooft parameter in SHELXL to detect and model twinning, particularly for crystals with β angles deviating from 90° (e.g., β = 104.4° as reported in related carbazole structures) .

Q. What mechanistic insights can be gained from studying sulfonyl chloride reactivity in carbazole derivatives?

Methodological Answer:

  • Kinetic Studies: Track nucleophilic substitution (e.g., with amines) using stopped-flow UV-Vis spectroscopy. Monitor absorbance changes at λ = 270 nm (sulfonyl chloride depletion) .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for sulfonamide formation. Compare with experimental rate constants .
  • Crystallographic Validation: Resolve reaction intermediates via single-crystal X-ray diffraction. For example, isolate and characterize the sulfonamide product to confirm regioselectivity .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

  • Cross-Validation: Reconcile NMR chemical shifts with crystallographic torsional angles. For example, if NMR suggests free rotation of the ethyl group but X-ray shows restricted conformation, consider temperature-dependent NMR to probe dynamic effects .
  • Error Analysis: Quantify uncertainties in crystallographic B factors and NMR integration errors. Use Bayesian statistics to assess conflicting data probabilistically .
  • Alternative Techniques: Employ solid-state NMR to bridge solution-phase and crystalline-state data, resolving discrepancies in molecular geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.